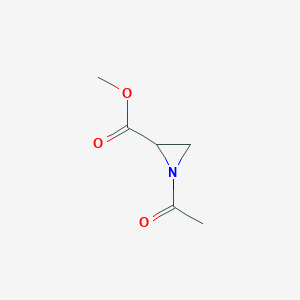
Methyl 1-acetylaziridine-2-carboxylate
Übersicht
Beschreibung
Methyl 1-acetylaziridine-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C6H9NO3 and its molecular weight is 143.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies
1.1 Asymmetric Synthesis
Methyl 1-acetylaziridine-2-carboxylate serves as a chiral building block in asymmetric synthesis. Its unique structure allows for the formation of enantiomerically pure compounds, which are crucial in drug development. For instance, it has been utilized in the synthesis of various alkaloids through stereoselective reactions, enhancing the efficiency and selectivity of the synthetic pathways .
1.2 Ring-Opening Reactions
The compound is susceptible to nucleophilic ring-opening reactions, which can be employed to introduce functional groups into aziridine derivatives. Research has demonstrated that such reactions can yield valuable intermediates for further chemical transformations, including the synthesis of amino acids and other biologically relevant molecules .
Medicinal Chemistry
2.1 Drug Development
this compound has been integral in the development of several pharmaceutical agents. Notably, it is a precursor in the synthesis of lacosamide, an antiepileptic drug approved for treating partial-onset seizures. The compound's derivatives have shown promising anticonvulsant activities in preclinical studies, emphasizing its potential in therapeutic applications .
2.2 Targeting Biological Pathways
The ability to modify this compound allows researchers to explore its interaction with specific biological targets. For example, analogs containing this compound have been used to probe lacosamide receptors, facilitating the identification of new therapeutic targets and enhancing our understanding of seizure mechanisms .
Biocatalysis
3.1 Enzymatic Hydrolysis
Research indicates that this compound can undergo enzymatic hydrolysis catalyzed by lipases, such as those from Candida cylindracea. This process not only resolves stereoisomers but also produces compounds with high stereochemical purity, making it a valuable tool in asymmetric synthesis .
3.2 Green Chemistry Approaches
The use of biocatalysts in reactions involving this compound aligns with green chemistry principles by minimizing waste and reducing environmental impact. This approach enhances the sustainability of synthetic processes while maintaining high yields and selectivity .
Eigenschaften
IUPAC Name |
methyl 1-acetylaziridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-4(8)7-3-5(7)6(9)10-2/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGBXRMKZNVTPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













